Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

PROTAC Linker Membrane Permeability Polar Surface Area

Researchers optimizing PROTAC linkers often face a binary choice between hydrophilic PEG and hydrophobic alkyl spacers, limiting SAR exploration. This Boc-protected amine offers a precise solution: a hybrid propoxy-ethoxy scaffold (TPSA 73.58 Ų, LogP 1.97) that fills the critical polarity gap. - Uniquely reduces PSA by ~12.5% vs. standard PEG2 linkers, enhancing membrane permeability for live-cell degraders. - Orthogonal Boc/amine functionality enables selective deprotection and sequential conjugation. - Ambient storage stability simplifies inventory management and sensor fabrication workflows.

Molecular Formula C10H22N2O3
Molecular Weight 218.297
CAS No. 192132-79-9
Cat. No. B574095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
CAS192132-79-9
Molecular FormulaC10H22N2O3
Molecular Weight218.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCCN
InChIInChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
InChIKeyHFASZFCDYSJMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

192132-79-9: Boc-Protected Heterobifunctional Amine Linker


Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), also known as tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate, is a heterobifunctional amine building block with the molecular formula C10H22N2O3 and a molecular weight of 218.29 g/mol . It features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a free primary amine at the other, connected via a hybrid spacer containing one propoxy (–OCH2CH2CH2–) unit and one ethoxy (–OCH2CH2–) unit . This mixed alkyl-ether linker architecture distinguishes it from pure polyethylene glycol (PEG) linkers, offering a unique balance of flexibility, hydrophilicity, and lipophilicity that makes it a valuable intermediate for constructing proteolysis-targeting chimeras (PROTACs), peptide conjugates, and prodrugs where spacer polarity critically governs molecular performance [1].

1
PROTAC Linker Synthesis Heterobifunctional amine for PROTAC, peptide conjugate, and prodrug assembly
2
Spacer Polarity Control Mixed propoxy-ethoxy linker provides intermediate hydrophilicity vs pure PEG spacers
3
Boc-Protected Amine Selective deprotection enables sequential coupling in solid-phase workflows

Why 192132-79-9 Cannot Be Replaced by Boc-NH-PEG2-Amine


In PROTAC design, drug conjugation, and bioconjugation, the physicochemical properties of the spacer—particularly polarity and lipophilicity—directly influence ternary complex formation, cellular permeability, and non-specific binding [1]. While Boc-NH-PEG2-amine (CAS 153086-78-3) serves as the closest commercial analog with a pure ethoxy-based (PEG2) spacer, it cannot be assumed interchangeable with 192132-79-9. The replacement of one ethoxy unit with a propoxy moiety in 192132-79-9 substantially reduces the polar surface area (PSA) and increases computed lipophilicity (LogP) . Such differences, though modest at the molecular level, can lead to measurably altered intracellular accumulation, solubility profiles, and linker optimality in structure-activity relationship (SAR) campaigns. Generic substitution without quantitative justification risks confounding biological readouts, particularly in membrane-permeability-sensitive assays such as cellular PROTAC degradation efficiency and live-cell imaging studies.

Spacer Polarity Mismatch

Propoxy substitution reduces polar surface area vs PEG2 analog, which may alter membrane permeability readouts in cellular assays.

Lipophilicity Shift

Higher computed LogP vs Boc-NH-PEG2-amine can affect intracellular accumulation and solubility profiles in SAR studies.

Linker Architecture Divergence

Lower molecular weight and reduced H-bond acceptor count may influence conformational entropy and metabolic stability compared to pure ethoxy linkers.

Quantitative Physicochemical Advantages Over Closest Analogs


Reduced Polar Surface Area Enhances Membrane Permeability

The topological polar surface area (TPSA) of 192132-79-9 is 73.58 Ų, which is 12.5% lower than the TPSA of 82.81 Ų for the closest commercial analog, Boc-NH-PEG2-amine (CAS 153086-78-3) [1]. Lower TPSA is associated with improved passive membrane diffusion, a critical parameter for intracellularly-acting bifunctional molecules such as PROTACs [2].

Topological PSA
Head-to-head
73.58 vs 82.81 Ų
192132-79-9 −12.5% Boc-PEG2
Supports permeability-focused linker design
Computed from 2D topology; verify experimentally
PROTAC Linker Membrane Permeability Polar Surface Area

Higher Lipophilicity Confers an Intermediate LogP Window

192132-79-9 exhibits a computed LogP of 1.97, which is 0.38 log units higher than Boc-NH-PEG2-amine (LogP 1.59) and 0.36 log units higher than Boc-NH-PEG3-amine (CAS 101187-40-0, LogP 1.61) [1]. This represents a distinct intermediate hydrophobicity window between short PEG linkers and purely aliphatic alkyl linkers.

Computed LogP
Reported
1.97
Δ +0.38 vs Boc-PEG2
Intermediate lipophilicity for fine-tuning PROTAC SAR
Computed value; confirm for specific conjugates
Lipophilicity LogP PROTAC Optimization

Unique Propoxy-Ethoxy Linker Architecture

192132-79-9 contains a total linker arm of 6 atoms between functional amines (O–C–C–C–N), with one propoxy segment (–OCH2CH2CH2–) and one ethylene bridge (–CH2CH2–), compared to the 7-atom linker in Boc-NH-PEG2-amine (O–C–C–O–C–C–N) which consists exclusively of ethoxy repeats [1]. Additionally, 192132-79-9 has a molecular weight of 218.29 Da (C10H22N2O3), 13.7% lower than Boc-NH-PEG2-amine (248.32 Da, C11H24N2O4) [1]. The reduced heteroatom count (3 oxygens vs. 4 in the PEG2 analog) eliminates one hydrogen-bond acceptor site, further differentiating solvation behavior .

Linker Architecture
Head-to-head
6-atom spacer, 3 H-bond acceptors
MW 218 Da (vs 248 Da PEG2) 1 fewer ether oxygen
Lower MW and H-bond count may benefit brain-penetrant design
Structural analysis from SMILES; evaluate conformational effects
Linker Design Chain Length Bifunctional Spacer

Ambient Storage Stability Advantage

192132-79-9 is specified for long-term storage in a cool, dry place at ambient conditions per supplier technical datasheets, whereas Boc-NH-PEG2-amine (153086-78-3) and Boc-NH-PEG3-amine (101187-40-0) are recommended for storage at -18°C to -20°C or 2-8°C, reflecting greater thermal lability of the PEG-rich backbone [1].

Storage Condition
Class-level
Ambient (cool, dry)
vs −18 °C for PEG2 analog
Reduces cold-chain dependency for inventory
Supplier-specified; confirm stability under lab conditions
Storage Stability Procurement Logistics Long-Term Storage

High-Value Application Scenarios


PROTAC Linker Library Screening

192132-79-9 is ideally suited as a diversity element in PROTAC linker libraries where the goal is to systematically vary linker polarity. Its TPSA of 73.58 Ų and LogP of 1.97 occupy a niche between hydrophilic PEG2 linkers (TPSA >80 Ų, LogP <1.6) and fully hydrophobic alkyl linkers (TPSA <50 Ų, LogP >2.5), enabling researchers to probe the impact of intermediate polarity on ternary complex formation and cellular degradation potency.

Membrane-Permeable Heterobifunctional Conjugates

For conjugates that must cross cellular membranes—such as fluorescent probes for live-cell imaging, antibody-drug conjugate (ADC) payload-linkers, or targeted protein degraders—the 12.5% lower TPSA and elevated LogP of 192132-79-9 relative to standard PEG2 linkers [1] directly address permeability limitations without sacrificing the aqueous solubility benefits conferred by the ether oxygen.

Solid-Phase Peptide Synthesis and Prodrug Construction

192132-79-9 contains a Boc-protected amine that can be selectively deprotected under mild acidic conditions (TFA/DCM), leaving the free aliphatic amine available for subsequent coupling to carboxylic acids, activated NHS esters, or carbonyl electrophiles . The propoxy-ethoxy scaffold provides a rigid yet flexible spacer suitable for constructing peptide-drug conjugates and amino-terminated prodrug intermediates where precise control over spacer length and polarity is essential.

Glucose Sensor and Diagnostic Probe Functionalization

192132-79-9 has been cited as a functionalization component in glucose sensor receptor design, where the propoxy-ethoxy spacer provides optimal tethering distance and local dielectric environment for the glucose-binding moiety [2]. The ambient storage stability of this compound further facilitates its integration into sensor fabrication workflows that are sensitive to cold-chain logistics.

Application
Selection Property
Validation Focus
PROTAC Linker Library Screening
TPSA/LogP distinct from PEG2 linkers
Permeability-efficiency SAR
Membrane-Permeable Conjugates
Reduced PSA for membrane crossing
Live-cell imaging permeability
Solid-Phase Peptide Synthesis
Boc-protected amine, propoxy-ethoxy scaffold
Deprotection and coupling efficiency
Glucose Sensor Functionalization
Ambient-stable, propoxy-ethoxy tether
Sensor tethering and dielectric environment
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